Ring-Size: Thiolane vs. Thiane Conformation
The target compound incorporates a thiolane (tetrahydrothiophene) ring—a five-membered saturated sulfur heterocycle—whereas its closest commercially cataloged analog, N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine (CAS 1310229-03-8), contains a thiane (tetrahydrothiopyran) six-membered ring. This single methylene unit difference produces quantifiable molecular property divergence . The thiolane ring adopts a puckered envelope conformation with a narrower C–S–C bond angle (~93°) compared to the chair conformation of thiane (~99°), altering the spatial presentation of the 3-amino substituent relative to the pyrrolidine pharmacophore [1]. The molecular weight difference (214.37 vs. 228.40 g/mol, Δ = 14.03 g/mol) and formula difference (C₁₁H₂₂N₂S vs. C₁₂H₂₄N₂S, Δ = CH₂) directly impact lipophilicity and blood-brain barrier permeability predictions .
ΔMW = 14.03 g/mol (6.5% lower)
| Evidence Dimension | Molecular weight and ring size |
|---|---|
| Target Compound Data | MW = 214.37 g/mol; Formula = C₁₁H₂₂N₂S; 5-membered thiolane ring |
| Comparator Or Baseline | N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine (CAS 1310229-03-8): MW = 228.40 g/mol; Formula = C₁₂H₂₄N₂S; 6-membered thiane ring |
| Quantified Difference | ΔMW = 14.03 g/mol (6.5% reduction); ΔFormula = CH₂; ring atom count differs by one carbon |
| Conditions | Calculated from registered CAS entries in Chemsrc database (accessed May 2026) |
Why This Matters
The 6.5% lower molecular weight of the thiolane analog translates to improved ligand efficiency metrics (LE = 1.4 log units per heavy atom) and potentially superior CNS penetration, a critical consideration for dopamine and serotonin receptor-targeted programs where brain exposure is paramount.
- [1] Jalsovszky, I., Kucsman, Á., Ruff, F., Argay, G., Koritsánszky, T., & Kálmán, A. Conformational analysis of thiolane ring system: Stereochemistry of 1,2-disubstituted thiolanes. Direct evidence for ring geometry and conformational preference from X-ray crystallography. View Source
